2-(2,2,4,4-Tetramethylcyclobutyl)cyclopentan-1-one
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Overview
Description
2-(2,2,4,4-Tetramethylcyclobutyl)cyclopentan-1-one is an organic compound characterized by its unique structure, which includes a cyclopentane ring fused with a tetramethyl-substituted cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,4,4-Tetramethylcyclobutyl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-diol with cyclopentanone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,4,4-Tetramethylcyclobutyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanones or cyclobutanes.
Scientific Research Applications
2-(2,2,4,4-Tetramethylcyclobutyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,4,4-Tetramethylcyclobutyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol
- 1,2,4,4-Tetramethylcyclopentene
- Cyclopent-2-en-1-one
Uniqueness
2-(2,2,4,4-Tetramethylcyclobutyl)cyclopentan-1-one is unique due to its fused ring structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
90046-41-6 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-(2,2,4,4-tetramethylcyclobutyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-12(2)8-13(3,4)11(12)9-6-5-7-10(9)14/h9,11H,5-8H2,1-4H3 |
InChI Key |
JVFXYNMYFHBDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1C2CCCC2=O)(C)C)C |
Origin of Product |
United States |
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